3-(Methanesulfonyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methanesulfonyl)prop-2-enoic acid is an organic compound with the molecular formula C4H6O4S. It is characterized by the presence of a methanesulfonyl group attached to a prop-2-enoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methanesulfonyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of methanesulfonyl chloride with acrylic acid under basic conditions. The reaction typically proceeds as follows:
Reactants: Methanesulfonyl chloride and acrylic acid.
Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium hydroxide.
Procedure: The methanesulfonyl chloride is added dropwise to a solution of acrylic acid in the presence of the base, maintaining a controlled temperature to avoid side reactions.
Workup: The reaction mixture is then neutralized, and the product is extracted and purified.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation or crystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(Methanesulfonyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Methyl-substituted prop-2-enoic acid.
Substitution: Various substituted prop-2-enoic acids depending on the nucleophile used.
Scientific Research Applications
3-(Methanesulfonyl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Methanesulfonyl)prop-2-enoic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity. The compound may also influence cellular pathways by altering the redox state or by acting as a signaling molecule .
Comparison with Similar Compounds
Similar Compounds
Acrylic Acid: Similar in structure but lacks the methanesulfonyl group.
Methanesulfonic Acid: Contains the methanesulfonyl group but lacks the prop-2-enoic acid backbone.
Prop-2-enoic Acid: The base structure without the methanesulfonyl group.
Uniqueness
3-(Methanesulfonyl)prop-2-enoic acid is unique due to the presence of both the methanesulfonyl group and the prop-2-enoic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
3-methylsulfonylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S/c1-9(7,8)3-2-4(5)6/h2-3H,1H3,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKIFRWOPQFZKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10708388 |
Source
|
Record name | 3-(Methanesulfonyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10708388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20045-65-2 |
Source
|
Record name | 3-(Methanesulfonyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10708388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.